molecular formula C11H11ClN2 B2490124 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole CAS No. 287384-68-3

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No.: B2490124
CAS No.: 287384-68-3
M. Wt: 206.67
InChI Key: SEKFVHALSLGJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole: is a heterocyclic compound with a molecular formula of C11H11ClN2 It is characterized by the presence of a chlorine atom at the 9th position of the pyrazino[1,2-a]indole structure

Mechanism of Action

Target of Action

The primary targets of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. This compound is a derivative of the pyrrolo[1,2-a]indole unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrrolo[1,2-a]indole derivatives have been shown to exhibit diverse pharmacological properties, suggesting that they may affect multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse pharmacological properties of pyrrolo[1,2-a]indole derivatives , this compound may have multiple effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a base to form the intermediate, which is then cyclized to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be tailored for specific industrial applications .

Comparison with Similar Compounds

    1H,2H,3H,4H-pyrazino[1,2-a]indole: Lacks the chlorine atom, resulting in different chemical properties.

    9-bromo-1H,2H,3H,4H-pyrazino[1,2-a]indole: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    9-fluoro-1H,2H,3H,4H-pyrazino[1,2-a]indole: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.

Uniqueness: The presence of the chlorine atom at the 9th position in 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs .

Properties

IUPAC Name

9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKFVHALSLGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC=C3Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287384-68-3
Record name 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.